2H,3H-Naphtho[1,2-B]furan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-benzo[g][1]benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)14-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVNSYLJLOZDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501960 | |
| Record name | Naphtho[1,2-b]furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6050-80-2 | |
| Record name | Naphtho[1,2-b]furan-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2h,3h Naphtho 1,2 B Furan 2 One and Its Derivatives
Classical and Established Synthetic Approaches to Naphthofuranones
The construction of the naphthofuranone scaffold has been achieved through several well-established synthetic strategies. These methods often involve the formation of the furanone ring onto a pre-existing naphthalene (B1677914) system or the simultaneous construction of both ring systems.
Annulation Reactions for Naphthofuran Core Formation
Annulation reactions represent a fundamental approach to building the naphthofuran core. These reactions typically involve the formation of one or two new bonds to close a ring onto an existing naphthalene or furan (B31954) precursor. A notable example is the base-promoted annulation between a functionalized furan derivative, such as methyl 2-(phenylsulfinylmethyl)-3-furoate, and a cyclic enone like 2-cyclohexenone. This reaction proceeds in a regiospecific manner to yield a dihydro naphtho[2,3-b]furanone derivative. researchgate.net This strategy highlights the use of a sulfoxide-activated furan building block to construct the fused ring system.
Another versatile annulation strategy involves the reaction of ortho-hydroxyphenyl-substituted para-quinone methides (p-QMs) to form 2,3-dihydrobenzofuran (B1216630) derivatives. chim.it While not directly yielding the title compound, this methodology showcases the power of 1,6-addition-based annulation for creating the core furan ring structure fused to an aromatic system. chim.it The reaction of p-QMs with various nucleophiles can lead to the formation of diverse heterocyclic structures, demonstrating the flexibility of this approach. chim.it
Cycloaddition Reactions in Naphthofuran Synthesis
Cycloaddition reactions are powerful tools for the convergent synthesis of complex cyclic systems, including naphthofuranones. These reactions involve the joining of two or more unsaturated molecules to form a new ring.
Formal [3+2] cycloaddition reactions are a prominent method for constructing the five-membered furanone ring of the naphthofuranone system. In this approach, a three-atom component reacts with a two-atom component to form the heterocyclic ring. A well-established example is the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org For instance, the reaction of donor-acceptor (D-A) cyclopropanes with 2-naphthols, catalyzed by a Brønsted acid, provides a transition-metal-free pathway to naphthalene-fused cyclopentanes, which are structurally related to the core of naphthofuranones. frontiersin.org This domino ring-opening cyclization demonstrates the utility of strained three-membered rings as three-carbon building blocks. frontiersin.org
Another approach involves the reaction of β-tetralone with Morita–Baylis–Hillman (MBH) acetates derived from trans-β-nitro styrene, which can proceed through a formal [3+2] annulation to yield dihydronaphthofurans. vignan.ac.in The outcome of the reaction, either a [3+3] or [3+2] cycloaddition, is dependent on the nature of the MBH acetate (B1210297) used. vignan.ac.in Furthermore, metal-free domino [3+2] cycloaddition reactions have been developed to construct naphtho[2,3-d] nih.govmdpi.comacs.orgtriazole-4,9-diones, which, while not naphthofuranones, illustrate the broader applicability of this cycloaddition strategy in synthesizing fused heterocyclic systems from readily available starting materials under mild conditions. rsc.orgnih.gov
The table below summarizes selected examples of formal [3+2] cycloaddition strategies for the synthesis of naphthofuran-related structures.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Donor-Acceptor Cyclopropanes and 2-Naphthols | Brønsted Acid | Naphthalene-fused cyclopentanes | frontiersin.org |
| β-Tetralone and MBH Acetates | Cs2CO3, THF | Dihydronaphthofurans | vignan.ac.in |
| 2-Hydroxy-1,4-naphthoquinones and Alkynes/Alkenes | Visible Light (Blue LEDs) | Naphtho[2,3-b]furan-4,9-diones | nih.govmdpi.comnih.gov |
In recent years, visible-light-mediated cycloadditions have emerged as a green and efficient method for the synthesis of naphthofuranones. These reactions utilize light as a renewable energy source, often avoiding the need for harsh reagents or metal catalysts. A significant development is the visible-light-mediated [3+2] cycloaddition reaction between 2-hydroxy-1,4-naphthoquinones and alkynes or alkenes. nih.govmdpi.comnih.gov This method, typically using blue LEDs, provides access to a variety of naphtho[2,3-b]furan-4,9-diones and their dihydronaphtho analogs in good yields and with excellent regioselectivity. nih.govmdpi.comnih.gov The reaction is believed to proceed through the formation of a 1,5-biradical intermediate followed by intramolecular cyclization. mdpi.com
Furthermore, a visible-light-promoted oxidative annulation of naphthols with alkynes has been developed, which relies on the in situ formation of an electron donor-acceptor pair to bypass the need for an external photocatalyst. acs.orgnih.gov This protocol allows for the site-selective synthesis of functionalized naphthofurans from both 1-naphthol (B170400) and 2-naphthol. acs.orgnih.gov Visible light has also been employed to induce the cyclization of ortho-biarylchalcones of the naphthofuran series to produce oxa nih.govhelicenes, showcasing the versatility of photochemical methods in this area. researchgate.net
The following table highlights key features of visible-light-mediated cycloadditions for naphthofuran synthesis.
| Reaction Type | Reactants | Catalyst/Conditions | Key Advantages | Reference |
| [3+2] Cycloaddition | 2-Hydroxy-1,4-naphthoquinones and Alkynes/Alkenes | Blue LEDs (460 nm), Acetonitrile | Green, efficient, excellent regioselectivity, metal-free | nih.govmdpi.comnih.gov |
| Oxidative Annulation | Naphthols and Alkynes | Visible Light, in situ electron donor-acceptor pair | Site-selective, photocatalyst-free | acs.orgnih.gov |
| Photocyclization | ortho-Biarylchalcones of naphthofuran series | Visible Light (LED420), I2 | Eco-friendly, transition metal-free | researchgate.net |
Condensation Reactions for Naphthofuranone Assembly
Condensation reactions provide a straightforward route for the assembly of the naphthofuranone skeleton. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. For instance, the acid-catalyzed condensation of 1,3-diarylpent-1-en-4-yn-3-ols with variously substituted naphthols can lead to the formation of cyclopenta[b]naphtho[1,2-d]furans through a cascade reaction involving an intermediate naphthopyran. researchgate.net This one-pot, atom-efficient approach demonstrates the power of condensation reactions to rapidly build molecular complexity. researchgate.net
Ring Transformation Reactions of Related Heterocycles
Ring transformation reactions offer an alternative pathway to naphthofuranones from other heterocyclic systems. This strategy involves the rearrangement of the atoms of a starting heterocycle to form the desired naphthofuranone ring system. For example, 2(3H)-furanones are known to be valuable precursors for a wide variety of other heterocyclic systems, including pyridazinones and pyrrolones, through reactions with binucleophiles. nih.govresearchgate.netresearchgate.net While not a direct synthesis of the title compound, the reactivity of the furanone ring suggests the potential for its formation from other heterocyclic precursors through ring-closing or rearrangement reactions. For instance, the reaction of 5-substituted furan-2(3H)-ones with binucleophiles like ethylenediamine (B42938) can lead to bicyclic structures through a double intramolecular cyclodehydration. researchgate.net This highlights the potential for designing synthetic routes that leverage the reactivity of existing heterocyclic scaffolds to construct the naphthofuranone core.
Advanced and Catalytic Synthetic Strategies
Modern organic synthesis has witnessed a paradigm shift towards catalytic methods, which offer numerous advantages, including increased efficiency, selectivity, and sustainability. The synthesis of naphthofuranones has greatly benefited from these advancements, with metal-catalyzed, Lewis acid-catalyzed, organocatalytic, and nanocatalytic approaches emerging as powerful tools.
Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to complex heterocyclic systems.
A notable advancement in the synthesis of 2H,3H-naphtho[1,2-b]furan-2-one derivatives involves a palladium-catalyzed three-component coupling reaction. This method utilizes naphthols, aldehydes, and carbon monoxide to construct the naphthofuranone core in a single step. acs.org The efficiency of this process highlights the power of multicomponent reactions in rapidly building molecular complexity.
| Entry | Naphthol | Aldehyde | Catalyst | Solvent | Yield (%) |
| 1 | 1-Naphthol | Benzaldehyde | Pd(OAc)2/dppf | Toluene | 75 |
| 2 | 2-Naphthol | 4-Chlorobenzaldehyde | Pd(OAc)2/dppf | Toluene | 82 |
| 3 | 1-Naphthol | 4-Methoxybenzaldehyde | Pd(OAc)2/dppf | Toluene | 78 |
Table 1: Examples of Palladium-Catalyzed Three-Component Synthesis of Naphthofuran-2(3H)-one Derivatives. Data compiled from acs.org.
The Suzuki cross-coupling reaction, a palladium-catalyzed process that couples organoboron compounds with halides or triflates, is a cornerstone of modern organic synthesis. nih.govsemanticscholar.org This reaction has been effectively applied to the derivatization of pre-formed naphthofuranone scaffolds, allowing for the introduction of a wide range of substituents. For instance, 3,8-diaryl-2H-cyclohepta[b]furan-2-ones have been synthesized via a one-pot sequential iodination and Suzuki-Miyaura coupling. mdpi.com This strategy enables the modification of the electronic and steric properties of the naphthofuranone core, which is crucial for tuning its biological activity and material properties. nih.govmdpi.com The reaction often proceeds in high yields and demonstrates broad functional group tolerance. semanticscholar.org
| Entry | Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 3-Iodo-2H-cyclohepta[b]furan-2-one | Phenylboronic acid | PdCl2(dppf) | Na2CO3 | Toluene/EtOH/H2O | 60 |
| 2 | 3-Iodo-2H-cyclohepta[b]furan-2-one | 4-Nitrophenylboronic acid | PdCl2(dppf) | Na2CO3 | Toluene/EtOH/H2O | 77 |
| 3 | 3-Iodo-2H-cyclohepta[b]furan-2-one | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Na2CO3 | Toluene/EtOH/H2O | 40 |
Table 2: Suzuki Coupling for the Synthesis of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Data compiled from mdpi.com.
Lewis Acid Catalysis in Naphthofuran Synthesis
Lewis acid catalysis offers a distinct approach to the synthesis of naphthofuran derivatives. nih.gov Lewis acids, as electron-pair acceptors, can activate substrates and facilitate key bond-forming events. cardiff.ac.uk For example, the reaction of 2-substituted cyclopropane (B1198618) 1,1-dicarboxylates with 2-naphthols can be selectively tuned by the choice of Lewis acid. nih.gov While Bi(OTf)3 promotes a [3+2] cyclopentannulation, Sc(OTf)3 catalyzes a Friedel-Crafts-type addition, demonstrating the nuanced control achievable with different Lewis acids. nih.gov This tunable selectivity is a significant advantage in constructing diverse molecular frameworks from common starting materials.
Organocatalytic Approaches to Dihydronaphthofuranols
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign synthetic tool. In the context of naphthofuran synthesis, bifunctional organocatalysts derived from cinchona alkaloids and squaramide have been successfully employed. nih.gov These catalysts facilitate the asymmetric Friedel-Crafts/SN2 domino reaction between (Z)-α-bromonitroalkenes and naphthols to produce enantiomerically enriched dihydronaphthofurans. nih.gov This method provides access to chiral building blocks with high stereocontrol, which is of paramount importance in medicinal chemistry and materials science. The reactions proceed under mild conditions with low catalyst loadings, offering a sustainable alternative to metal-based catalysts. nih.gov
| Entry | Naphthol | (Z)-α-Bromonitroalkene | Catalyst | Solvent | ee (%) | Yield (%) |
| 1 | 1-Naphthol | R = Phenyl | Quinine-squaramide | Toluene | >99 | 95 |
| 2 | 2-Naphthol | R = 4-Chlorophenyl | Quinine-squaramide | Toluene | 98 | 92 |
| 3 | 1-Naphthol | R = 2-Naphthyl | Quinine-squaramide | Toluene | >99 | 90 |
Table 3: Organocatalytic Enantioselective Synthesis of Dihydronaphthofurans. Data compiled from nih.gov.
Nanocatalysis in Naphthofuranone Synthesis
Nanocatalysis represents a frontier in synthetic chemistry, where the unique properties of nanomaterials are harnessed to enhance catalytic activity and selectivity. A one-pot synthesis of naphtho[2,1-b]furan-2(1H)-ones has been developed using Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles (Nafion-H@SPIONs) as a catalyst. researchgate.net This multicomponent reaction involves aryl aldehydes, hippuric acid, acetic anhydride (B1165640), and β-naphthol under microwave irradiation. The nanocatalyst exhibits high efficiency and can be easily recovered and reused multiple times without a significant loss of activity, highlighting the economic and environmental benefits of this approach. researchgate.net
Nafion-H Supported on Silica-Coated Superparamagnetic Iron Oxide Nanoparticles
A highly efficient one-pot procedure has been developed for the synthesis of naphtho[2,1-b]furan-2(1H)-ones, isomers of the title compound, utilizing a sophisticated nanocatalyst. This catalyst consists of Nafion-H, a perfluorinated resin with superacidic properties, supported on silica-coated superparamagnetic iron oxide nanoparticles (Nafion-H@SPIONs). medsci.cnresearchgate.net The synthesis involves a multicomponent reaction of an aryl aldehyde, hippuric acid, acetic anhydride, and β-naphthol. researchgate.net
The superparamagnetic nature of the iron oxide core allows for the easy separation and recovery of the catalyst from the reaction mixture using an external magnet. researchgate.net The silica (B1680970) coating provides a stable and inert support for the Nafion-H, preventing the aggregation of the nanoparticles and enhancing the catalyst's durability. nih.govnih.gov Research has demonstrated that this catalyst can be reused for at least eight consecutive cycles without a significant loss of its catalytic activity. researchgate.net The reaction proceeds under microwave irradiation and solvent-free conditions, highlighting its alignment with green chemistry principles. researchgate.net The efficiency of this catalytic system is demonstrated by the high yields achieved for various naphthofuranone derivatives. researchgate.net
Table 1: Synthesis of Naphthofuranone Derivatives using Nafion-H@SPIONs Catalyst under Microwave Irradiation
| Entry | Aryl Aldehyde | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 1-(Benzoylamino)-1-(phenyl)naphtho[2,1-b]furan-2(1H)-one | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 1-(Benzoylamino)-1-(4-chlorophenyl)naphtho[2,1-b]furan-2(1H)-one | 4 | 95 |
| 3 | 4-Methylbenzaldehyde | 1-(Benzoylamino)-1-(4-methylphenyl)naphtho[2,1-b]furan-2(1H)-one | 6 | 90 |
| 4 | 4-Methoxybenzaldehyde | 1-(Benzoylamino)-1-(4-methoxyphenyl)naphtho[2,1-b]furan-2(1H)-one | 5 | 93 |
| 5 | 3-Nitrobenzaldehyde | 1-(Benzoylamino)-1-(3-nitrophenyl)naphtho[2,1-b]furan-2(1H)-one | 4 | 96 |
This data is adapted from a study on the synthesis of naphtho[2,1-b]furan-2(1H)-one derivatives. researchgate.net
CuO Nanoparticles as Catalysts
Copper(II) oxide (CuO) nanoparticles have emerged as efficient, reusable, and heterogeneous catalysts for various organic transformations, including the synthesis of heterocyclic compounds. orientjchem.orglookchem.com Although a specific application for the direct synthesis of this compound is not extensively documented, the catalytic activity of CuO nanoparticles in related reactions suggests their high potential. For instance, they have been successfully used to catalyze the synthesis of flavanones from 2'-hydroxyacetophenones and aromatic aldehydes at room temperature. orientjchem.org
The heightened catalytic activity of nano-sized CuO compared to its bulk form is attributed to a higher surface area and an increased concentration of reactive sites. orientjchem.orgresearchgate.net These nanoparticles are typically synthesized via methods like co-precipitation from copper salts and can be characterized by techniques such as XRD, SEM, and TEM to confirm their size, structure, and morphology. lookchem.comresearchgate.net The use of CuO nanoparticles aligns with green chemistry principles due to their reusability, which minimizes waste, and their ability to catalyze reactions under mild conditions, often with high yields and short reaction times. orientjchem.orgajgreenchem.com
Table 2: Comparison of Catalysts for the Synthesis of Flavanone
| Entry | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | CuO nanoparticles | 2.5 | 94 |
| 2 | Bulk CuO | 15 | 20 |
| 3 | MgO | 12 | 45 |
| 4 | CaO | 12 | 40 |
| 5 | No Catalyst | 24 | Trace |
This data is from a model reaction (synthesis of flavanone) demonstrating the superior catalytic activity of CuO nanoparticles. orientjchem.org
Green Chemistry Principles in Naphthofuran Synthesis
The application of green chemistry principles is increasingly pivotal in the synthesis of complex molecules like naphthofuranones. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a key tool in green chemistry, significantly accelerating a wide range of reactions. ekb.egresearchgate.net In the context of naphthofuranone synthesis, microwave irradiation provides rapid and uniform heating, which often leads to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netclockss.org The synthesis of naphtho[2,1-b]furan-2(1H)-ones using the Nafion-H@SPIONs catalyst is a prime example, where reactions are completed in minutes under microwave conditions. researchgate.net Similarly, substituted naphtho[2,3-c]furan-1,3-dione (B147156) derivatives have been effectively synthesized via microwave-assisted self-condensation of phenylpropiolic acids, a process that is dramatically accelerated compared to conventional heating. clockss.org
Ultrasonic Irradiation-Enhanced Reactions
The use of ultrasonic irradiation, known as sonochemistry, offers another effective green method for promoting chemical reactions. researchgate.net Acoustic cavitation, the formation and collapse of microscopic bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. nih.gov This phenomenon can enhance reaction rates and yields. While not yet widely reported specifically for this compound, sonochemistry has been successfully applied to the synthesis of other heterocyclic systems. researchgate.net For example, the synthesis of diphenyl ether has been conducted in an ultrasonicated bath using CuO nanoparticles as a catalyst. ajgreenchem.com This methodology often results in shorter reaction times, milder operating conditions, and excellent yields, making it a promising avenue for naphthofuranone synthesis. researchgate.net
Solvent-Free and Environmentally Benign Reaction Systems
Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, lower costs, and simplify processes and product purification. Several modern synthetic routes to naphthofuranone-related structures incorporate this principle. The previously mentioned synthesis of naphtho[2,1-b]furan-2(1H)-ones with a Nafion-H@SPIONs catalyst is performed under solvent-free conditions. researchgate.net Another example is the three-component coupling of 2-naphthol, aldehydes, and urea, catalyzed by iron(III) chloride under solvent-free microwave irradiation, to produce naphtho[1,2-e] medsci.cnclockss.orgoxazin-3-ones in excellent yields. researchgate.net These approaches demonstrate that complex heterocyclic scaffolds can be constructed efficiently without the need for hazardous solvents.
Derivatization and Functionalization Strategies for Naphthofuranones
The naphthofuranone core is a valuable scaffold that can be further modified to create a diverse library of compounds with potentially unique properties. Derivatization strategies often focus on introducing various functional groups onto the aromatic rings or the furanone moiety.
One advanced strategy involves transition-metal-catalyzed C-H functionalization. For instance, an Iridium(III)-catalyzed dual C-H functionalization has been used to synthesize naphtho[1',2':4,5]furo[3,2-b]pyridinones. nih.gov In this one-pot reaction, a diazonaphthalen-2(1H)-one acts as a bifunctional reagent, leading to the formation of both a C-C and a C-O bond with high atom economy and efficiency. nih.gov
Another approach involves building the functionalized naphthofuran ring system through annulation reactions. A base-promoted annulation between methyl 2-(phenylsulfinylmethyl)-3-furoate and 2-cyclohexenone has been shown to produce a dihydro naphtho[2,3-b]furanone derivative in a regiospecific manner. researchgate.net Further transformations, such as reactions with amines or other nucleophiles, can introduce additional diversity. For example, furan-3(2H)-imine derivatives have been generated from the reaction of α,β-unsaturated ketones with anilines, involving a 1,4-addition followed by intramolecular cyclization. nih.gov These methods provide powerful tools for accessing a wide range of functionalized naphthofuranone derivatives.
Synthesis of Carboxamide Derivatives
The conversion of the lactone moiety in this compound into a carboxamide functionality represents a key synthetic transformation. This can be achieved through a few strategic routes. One common approach involves the ring-opening of the lactone with an amine. researchgate.net This aminolysis can sometimes be facilitated by the use of Lewis acids, such as aluminum chloride, to activate the lactone carbonyl group towards nucleophilic attack. researchgate.net
Alternatively, a two-step sequence is often employed. The first step is the hydrolysis of the lactone under basic or acidic conditions to yield the corresponding ω-hydroxy-naphthylpropanoic acid. This intermediate carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents to form the amide bond. britannica.com
A notable application of this methodology is in the synthesis of Naphtho[1,2-b]furan-2-carboxamide derivatives that have been investigated as potential therapeutic agents. For instance, a series of 5-substituted-naphtho[1,2-b]furan-2-carboxamides were synthesized and evaluated for their biological activities. researchgate.net The general synthetic approach to these compounds often starts with the corresponding naphtho[1,2-b]furan-2-carboxylic acid, which can be derived from the hydrolysis of a suitable precursor like an ester or the lactone itself.
Table 1: Synthesis of Naphtho[1,2-b]furan-2-carboxamide Derivatives
| Entry | Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 5-Aryl-naphtho[1,2-b]furan-2-carboxylic acid | Amine, Coupling Agent | 5-Aryl-N-substituted-naphtho[1,2-b]furan-2-carboxamide | researchgate.net |
| 2 | Lactone | Amine, Aluminum Chloride | ω-Hydroxyalkylamide | researchgate.net |
Introduction of Heterocyclic Systems (e.g., Pyrazoles, Oxadiazoles, Thiazolidinones)
The fusion of heterocyclic rings, such as pyrazoles, oxadiazoles, and thiazolidinones, onto the naphthofuran backbone has been a fruitful strategy for generating novel chemical entities. The synthesis of these derivatives often proceeds through key intermediates derived from the naphthofuran core.
Pyrazoles: The synthesis of pyrazole (B372694) derivatives linked to the naphthofuran scaffold frequently utilizes naphtho[2,1-b]furan-2-carbohydrazide (B1303883) as a crucial precursor. nih.gov This carbohydrazide (B1668358) can be obtained from the corresponding ethyl naphtho[2,1-b]furan-2-carboxylate by reaction with hydrazine (B178648) hydrate. nih.govwinona.edu The carbohydrazide is then reacted with appropriate diketones or chalcones to construct the pyrazole ring. winona.edu For example, the reaction of naphtho[2,1-b]furan-2-carbohydrazide with various chalcones in the presence of acetic acid as a catalyst yields 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. winona.edu
Oxadiazoles: 1,3,4-Oxadiazole derivatives are commonly synthesized from the same naphthofuran-2-carbohydrazide intermediate. acs.orgresearchgate.net Cyclization of the carbohydrazide with reagents like carbon disulfide or by reacting it with an aromatic acid in the presence of a dehydrating agent such as phosphorus oxychloride leads to the formation of the oxadiazole ring. acs.orgacs.org In one approach, the naphthofuran-2-hydrazide is reacted with para-aminobenzoic acid (PABA) in the presence of POCl₃ to yield a 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline intermediate, which can be further functionalized. acs.org
Thiazolidinones: The synthesis of thiazolidinone derivatives attached to the naphthofuran moiety often begins with 2-acetylnaphtho[2,1-b]furan. quimicaorganica.org This starting material is converted into a chalcone, which then undergoes reaction with thiourea (B124793) to form a thiopyrimidine derivative. Subsequent treatment with monochloroacetic acid yields the desired thiazolidinone ring fused to the pyrimidine. Another route involves the reaction of 2-bromoacetylnaphtho[2,1-b]furan with thiourea to produce an aminothiazole derivative, which is then reacted with various aldehydes to form Schiff bases. These Schiff bases are subsequently cyclized with thioglycolic acid to afford the thiazolidinone products. quimicaorganica.org
Table 2: Synthesis of Heterocyclic Derivatives of Naphthofuran
| Heterocycle | Key Precursor | Synthetic Strategy | Reference |
|---|---|---|---|
| Pyrazole | Naphtho[2,1-b]furan-2-carbohydrazide | Reaction with chalcones | winona.edu |
| Oxadiazole | Naphtho[2,1-b]furan-2-carbohydrazide | Cyclization with PABA/POCl₃ | acs.org |
Acylation Reactions
Acylation reactions, particularly the Friedel-Crafts acylation, provide a direct method for introducing acyl groups onto the aromatic rings of the naphthofuran system. nih.gov These reactions typically employ an acyl chloride or anhydride as the acylating agent in the presence of a Lewis acid catalyst like aluminum chloride. britannica.comnih.gov The position of acylation is directed by the existing substituents on the aromatic rings. For the this compound scaffold, the acylation is expected to occur on the electron-rich naphthalene ring system. The specific regioselectivity would depend on the reaction conditions and the steric and electronic nature of the substrate. Photo-Friedel–Crafts acylation of 1,4-naphthoquinone (B94277) with various aldehydes has also been reported as a greener alternative to traditional methods. rsc.org
Synthesis of N-Oxime and Ether Derivatives
The synthesis of N-oxime and subsequent ether derivatives typically involves the reaction of a ketone functionality with hydroxylamine (B1172632) and subsequent alkylation. In the context of the naphthofuran scaffold, these derivatives are generally prepared from a ketone precursor, such as dinaphtho[2,1-b]furan-2-yl-methanone. uni.lu The ketone is first reacted with hydroxylamine to form the corresponding N-oxime. uni.lu This oxime can then be converted into a variety of N-oxime ethers by reaction with different halogen-containing compounds. uni.lu While the lactone carbonyl of this compound is generally not reactive towards hydroxylamine under standard conditions, it could potentially be converted to a suitable ketone precursor to enable the synthesis of these derivatives.
Bromination and Subsequent Functional Group Transformations
Bromination of the naphthofuran core is a versatile method for introducing a functional handle that can be used for further synthetic modifications. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of furan rings and for allylic bromination. nih.govorganic-chemistry.orgmasterorganicchemistry.com The reaction of dihydronaphthofuran quinones with NBS has been shown to lead to naphtho[1,2-b]furan (B1202928) derivatives. nih.gov The bromination of fraxinellone, a natural product containing a furan ring, has been achieved selectively using NBS. nih.gov The resulting bromo-derivatives can undergo a variety of subsequent transformations, including cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions, to introduce new carbon-carbon bonds. nih.gov This allows for the synthesis of a wide range of functionalized naphthofuran derivatives.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Aryl-naphtho[1,2-b]furan-2-carboxylic acid |
| 5-Aryl-N-substituted-naphtho[1,2-b]furan-2-carboxamide |
| ω-Hydroxyalkylamide |
| ω-Hydroxy-N-substituted-naphthyl-propanamide |
| Naphtho[2,1-b]furan-2-carbohydrazide |
| Ethyl naphtho[2,1-b]furan-2-carboxylate |
| 1-(Naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles |
| 4-[5-(Naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline |
| 2-Acetylnaphtho[2,1-b]furan |
| 2-Bromoacetylnaphtho[2,1-b]furan |
| Dinaphtho[2,1-b]furan-2-yl-methanone |
| N-Oxime of dinaphtho[2,1-b]furan-2-yl-methanone |
| N-Oxime ethers of dinaphtho[2,1-b]furan-2-yl-methanone |
| Fraxinellone |
| Bromo-fraxinellone |
| Dihydronaphthofuran quinones |
| Naphtho[1,2-b]furan quinones |
| Chalcones |
| Para-aminobenzoic acid (PABA) |
| Phosphorus oxychloride |
| Thiourea |
| Monochloroacetic acid |
| Thioglycolic acid |
| Hydroxylamine |
| N-Bromosuccinimide (NBS) |
| Aluminum chloride |
| Dicyclohexylcarbodiimide (DCC) |
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Proposed Reaction Mechanisms for Naphthofuranone Formation
Several mechanistic pathways for the formation of naphthofuranone derivatives have been proposed, often varying with the chosen reagents and catalysts.
A prominent and efficient method involves an Indium(III) triflate-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides. rsc.orgrsc.org The proposed mechanism for this reaction begins with the Michael addition of the enol form of the β-ketoamide to the 1,4-naphthoquinone (B94277), facilitated by the Lewis acid catalyst. This is followed by an intramolecular cyclization, where the hydroxyl group of the naphthoquinone attacks the ketone of the β-ketoamide side chain, forming a hemiacetal intermediate. Subsequent dehydration and aromatization lead to the final naphtho[1,2-b]furan-3-carboxamide product. rsc.org
Another pathway involves a three-component reaction between Meldrum's acid, an arylglyoxal, and β-naphthol in the presence of a base like triethylamine. arkat-usa.org The proposed mechanism initiates with the base abstracting an acidic proton from Meldrum's acid to form an enolate. This enolate then undergoes a Knoevenagel condensation with the arylglyoxal. The resulting intermediate then reacts with β-naphthol in a Michael addition. This is followed by an intramolecular cyclization and subsequent loss of acetone (B3395972) and carbon dioxide from the Meldrum's acid moiety to yield the final 2-(2-(aryl)-naphtho[2,1-b]furan-1-yl)acetic acid. arkat-usa.org
Electrosynthesis offers an alternative route, proceeding via a radical pathway. In the synthesis of naphtho[1,2-b]furan-2-carbaldehydes from propargylic aryl ethers, a phenylselenyl-substituted secondary alcohol is suggested as a key intermediate. researchgate.net Similarly, reactions of anilines with naphthoquinone can proceed through a radical pathway where the naphthoquinone forms a highly oxidizing biradical upon irradiation, leading to electron transfer and subsequent bond formation. researchgate.net These radical mechanisms highlight the role of single-electron transfer processes in constructing the furan (B31954) ring.
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. rsc.org
Quantum chemical simulations, particularly Density Functional Theory (DFT), are widely used to calculate the energetics of reaction pathways, including the stability of intermediates and the energy barriers of transition states. researchgate.net For instance, DFT calculations have been employed to support the structural characterization of synthesized naphthofuran derivatives. researchgate.netresearcher.life
In the context of reaction mechanisms, DFT can elucidate the most likely pathway by comparing the activation energies of competing routes. For example, in the synthesis of furan-2(3H)-one derivatives, DFT studies revealed that certain compounds possess a high capability for electron transfer, a key property linked to their observed biological activity. rsc.org This provides theoretical support for the reaction's outcome and the product's properties.
Quantum chemical molecular dynamics (MD) simulations based on the density-functional tight-binding (DFTB) method have been used to model complex formation reactions, such as that of iron phthalocyanine (B1677752) from phthalonitrile (B49051) and iron. nih.gov These simulations can trace the entire reaction trajectory, identifying intermediates and transition states, and revealing the step-by-step mechanism of bond formation and rearrangement, which would be analogous to studying the assembly of the naphthofuranone skeleton from its precursors. nih.gov Preliminary calculations at the AM1 level of theory have also been used to investigate the relative stabilities of carbocation intermediates in the formation of 1,2-dihydronaphtho[2,1-b]furans, providing insight into potential rearrangement pathways. adelaide.edu.au
The transition state is the critical bottleneck for a chemical reaction, and its structure and energy dictate the reaction rate and selectivity. rsc.org Computational analysis allows for the detailed characterization of these fleeting structures. Reactivity indices, derived from conceptual DFT, such as chemical potential and hardness, can predict the most likely sites of reaction between molecules. nih.gov These indices help explain the observed regioselectivity in reactions by quantifying the electrophilic and nucleophilic characters of different atomic sites.
By modeling the transition state, chemists can understand how a reactant's vibrational or electronic state influences its ability to overcome the activation barrier. This "mode-specific" reactivity can often be rationalized by examining the coupling between a reactant's mode of motion and the reaction coordinate at the transition state. rsc.org While specific DFT studies on the transition states for 2H,3H-Naphtho[1,2-b]furan-2-one formation are not widely detailed in the provided context, the principles are broadly applied in synthetic chemistry to rationalize and predict reaction outcomes.
Rearrangement reactions are common in organic synthesis and can either be a desired transformation or an unwanted side reaction. Computational chemistry is crucial for understanding the mechanisms of these rearrangements.
For example, a photoinduced rearrangement of 4H-chromen-4-one derivatives has been developed to synthesize substituted naphtho[1,2-b]benzofuran-7(8H)-ones. rsc.org This complex reaction involves a photocyclization, a researchgate.netmdpi.com-H-sigmatropic rearrangement, and a heterocyclic ring opening. Untangling such a multi-step cascade would be nearly impossible without computational modeling to identify the plausible intermediates and transition states for each step.
In the synthesis of naphtho[1,2-b]furan-2-carbaldehydes, an electrocatalytic 3,3-rearrangement/cyclization of propargylic aryl ethers is the key transformation. researchgate.net Computational studies can help to confirm the feasibility of the proposed radical pathway and the subsequent rearrangement and cyclization steps. Similarly, computational analysis of the carbocation intermediates in the synthesis of 1,2-dihydronaphtho[2,1-b]furans helps to explain why and how rearrangements occur, guiding the choice of substrates to favor a desired product. adelaide.edu.au
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 2H,3H-Naphtho[1,2-B]furan-2-one, a comprehensive analysis would involve ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques.
Proton Nuclear Magnetic Resonance (¹H NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. A predicted ¹³C NMR spectrum would show twelve distinct signals corresponding to the twelve carbon atoms in the molecule. The carbonyl carbon (C2) of the furanone ring would be the most downfield signal, typically in the range of 160-180 ppm. The carbons of the naphthalene (B1677914) ring would appear in the aromatic region (approximately 110-150 ppm), while the methylene (B1212753) carbon (C3) of the furanone ring would be found in the upfield region.
Two-Dimensional NMR Techniques (e.g., HMBC)
Two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming the structure of this compound. HMBC correlates the chemical shifts of protons and carbons that are separated by two or three bonds. This would allow for unambiguous assignment of the proton and carbon signals, confirming the connectivity of the fused ring system.
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, a prominent absorption band would be expected for the carbonyl (C=O) group of the lactone ring, typically appearing in the region of 1740-1780 cm⁻¹. Other characteristic absorptions would include those for the C-O-C stretching of the furanone ring and the C=C stretching and C-H bending vibrations of the aromatic naphthalene system. Although specific experimental IR spectra are not widely published, these predicted absorptions are key identifiers for the compound's functional groups.
Mass Spectrometry (MS and High-Resolution Mass Spectrometry, HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula of this compound is C₁₂H₈O₂.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Predicted HRMS data for various adducts of this compound is available and serves as a useful reference for its identification.
Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 185.05971 | 133.9 |
| [M+Na]⁺ | 207.04165 | 144.1 |
| [M-H]⁻ | 183.04515 | 140.6 |
| [M+NH₄]⁺ | 202.08625 | 156.7 |
| [M+K]⁺ | 223.01559 | 141.7 |
| [M+H-H₂O]⁺ | 167.04969 | 128.8 |
| [M+HCOO]⁻ | 229.05063 | 156.4 |
| [M+CH₃COO]⁻ | 243.06628 | 148.9 |
| [M+Na-2H]⁻ | 205.02710 | 142.6 |
| [M]⁺ | 184.05188 | 135.4 |
| [M]⁻ | 184.05298 | 135.4 |
| Data is predicted and sourced from computational chemistry databases. |
Structure Activity Relationship Sar Studies and Molecular Design
Analysis of Substituent Effects on Molecular Properties and Reactivity
The introduction of various substituents onto the 2H,3H-Naphtho[1,2-b]furan-2-one core can profoundly influence its physicochemical properties and, consequently, its biological activity. While specific SAR studies on the parent compound are limited in the public domain, research on structurally related naphthofuran and furanone derivatives provides valuable insights into potential substituent effects.
The reactivity of the furanone ring is a key determinant of its biological interactions. For instance, the methylene (B1212753) group at the C3 position and the lactone functionality are susceptible to chemical modifications. In related 3-arylidene-5-(naphthalene-2-yl)-furan-2(3H)-ones, the nature of the substituent on the arylidene group has been shown to modulate anti-inflammatory and analgesic activities. nih.gov The introduction of electron-donating or electron-withdrawing groups on this aryl ring can alter the electron density distribution across the entire molecule, impacting its ability to interact with biological targets.
| Substituent Position | Substituent Type | Potential Effect on Properties | Potential Impact on Reactivity |
|---|---|---|---|
| C3 of Furanone Ring | Arylidene groups | Modulates electronic properties and steric bulk | Influences reactivity towards nucleophiles |
| Naphthalene (B1677914) Ring | Electron-donating groups (e.g., -OCH3, -CH3) | Increases electron density, may enhance binding to certain targets | Can influence the electrophilicity of the lactone carbonyl |
| Naphthalene Ring | Electron-withdrawing groups (e.g., -Cl, -NO2) | Decreases electron density, can affect metabolic stability | May increase the susceptibility of the lactone to nucleophilic attack |
| Naphthalene Ring | Halogens | Increases lipophilicity, can introduce halogen bonding interactions | Can alter the overall electronic landscape of the molecule |
Rational Design Principles for Novel Naphthofuranone Analogues
The rational design of new this compound analogues is guided by the goal of optimizing their therapeutic potential while minimizing off-target effects. This process often involves a combination of traditional medicinal chemistry strategies and modern computational techniques.
A key principle in the design of novel analogues is the strategic incorporation of pharmacophoric features from known bioactive molecules. For instance, by combining the naphthyl ring of naproxen (B1676952) with a furanone core, researchers have designed hybrid molecules with potential anti-inflammatory properties. nih.gov This approach, known as scaffold hopping or molecular hybridization, aims to leverage the favorable properties of different chemical moieties.
Computational methods, such as molecular docking, play a crucial role in the rational design process. These techniques can predict how a designed analogue might bind to a specific biological target, such as an enzyme or receptor. For example, in the design of furanone-based anti-inflammatory agents, docking studies were used to assess the inhibitory potential of the synthesized compounds against cyclooxygenase (COX) enzymes. nih.gov
The synthesis of focused libraries of analogues with systematic variations in their substitution patterns is another important strategy. This allows for a comprehensive exploration of the SAR and the identification of key structural features that contribute to the desired biological activity. The insights gained from screening these libraries can then inform the design of next-generation compounds with improved properties.
| Design Principle | Description | Example Application |
|---|---|---|
| Molecular Hybridization | Combining structural motifs from different bioactive molecules. | Incorporating the naphthyl group of naproxen into a furanone scaffold to create potential anti-inflammatory agents. nih.gov |
| Scaffold Hopping | Replacing the core structure of a known active compound with a different scaffold while retaining key binding elements. | Exploring different heterocyclic cores fused to the naphthalene system to discover novel biological activities. |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. | Substituting a hydroxyl group with a fluorine atom to block metabolic oxidation. |
| Structure-Based Drug Design | Utilizing the 3D structure of a biological target to design molecules that bind with high affinity and selectivity. | Using molecular docking to predict the binding mode of naphthofuranone analogues to a target enzyme. nih.gov |
Investigation of Conformational Preferences and Stereochemical Influence
The three-dimensional structure of a molecule is a critical determinant of its biological activity. For this compound and its analogues, conformational preferences and stereochemistry can significantly influence how they interact with their biological targets.
The fusion of the furanone ring to the naphthalene system creates a relatively rigid structure. However, substituents, particularly at the C3 position of the furanone ring, can introduce conformational flexibility. The orientation of these substituents can be crucial for establishing key interactions within a binding site.
Stereochemistry plays a pivotal role when chiral centers are present in the molecule. The introduction of a substituent at the C3 position, for example, can create a stereocenter. The different enantiomers or diastereomers of such a molecule can exhibit vastly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.
While specific studies on the conformational analysis and stereochemical influence of this compound are not widely available, research on related heterocyclic systems underscores the importance of these factors. For instance, the stereoisomers of some cyclized phenethylamines with partial ergoline-like structures have shown significant differences in their affinity for serotonin (B10506) receptors. wikipedia.org This highlights the general principle that the precise spatial arrangement of atoms is fundamental to a molecule's biological function. Investigations into the conformational landscape and the synthesis of stereochemically pure analogues of this compound would be a valuable area for future research to fully elucidate its therapeutic potential.
Advanced Theoretical and Computational Studies
Molecular Modeling and Dynamics Simulations for Naphthofuranone Systems
Molecular modeling and molecular dynamics (MD) simulations offer a powerful lens to observe the behavior of naphthofuranone systems over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, intermolecular interactions, and system dynamics. These simulations are typically conducted by first establishing a force field—a set of parameters that define the potential energy of the system—and then running the simulation under specific ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic experimental conditions mdpi.comresearchgate.net.
A significant application of these simulations for the naphthofuranone scaffold is in the field of drug discovery. For instance, a study investigating naphthofuran derivatives as potential dual inhibitors for BACE-1 and GSK-3β, two key targets in Alzheimer's disease, employed extensive computational methods. nih.gov The research utilized docking studies to predict the binding affinity of the naphthofuran compounds to the active sites of these proteins. Following the docking, MD simulations were performed to analyze the stability of the protein-ligand complexes. nih.gov
Key findings from such simulations include:
Binding Stability: Naphthofuran derivatives demonstrated stable interactions within the active sites of both BACE-1 and GSK-3β. nih.gov
Interaction Analysis: The binding was found to be predominantly driven by hydrophobic interactions. Analysis of hydrogen bond occupancy and binding energy calculations further suggested a strong and stable binding with the target proteins. nih.gov
Residue Identification: Per-residue energy decomposition analysis helped identify the specific amino acid residues crucial for the binding and inhibition of the enzymes. nih.gov
These computational approaches allow for the rational design and evaluation of novel therapeutic agents, with one derivative from the naphthofuran series being identified as a promising first-in-class dual inhibitor nih.gov. Furthermore, MD simulations have been used to understand the fundamental dynamics of the core naphthalene (B1677914) structure, such as its microhydration and interaction with surfaces, revealing the high mobility of interacting molecules on its surface even at low temperatures rsc.orgnih.gov.
Electronic Structure Analysis and Spectroscopic Property Prediction
The electronic structure of a molecule governs its chemical properties, reactivity, and spectroscopic behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic characteristics of naphthofuranones. These calculations can predict various molecular properties with a high degree of accuracy.
A DFT study on a related compound, 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan, determined the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to be 4.43 eV. researchgate.net This energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity; a large gap implies high stability. researchgate.net
Public databases provide a wealth of computationally predicted data for 2H,3H-Naphtho[1,2-b]furan-2-one. These descriptors are calculated using established algorithms and provide a baseline for its expected chemical and physical properties.
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.19 g/mol | nih.gov |
| Exact Mass | 184.052429494 Da | nih.gov |
| XLogP3 | 2.6 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
Furthermore, computational methods can predict mass spectrometry behavior. The predicted collision cross section (CCS) values help in identifying the compound in complex mixtures using ion mobility-mass spectrometry.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 185.05971 | 133.9 |
| [M+Na]⁺ | 207.04165 | 144.1 |
| [M-H]⁻ | 183.04515 | 140.6 |
| [M+NH₄]⁺ | 202.08625 | 156.7 |
Data sourced from CCSbase prediction. uni.lu
Experimental data from techniques like single-crystal X-ray diffraction for related arylnaphthalene lactones have also been used to determine precise bond lengths and torsion angles, which can be compared with DFT-calculated structures to validate the computational models. researchgate.netmdpi.com
Thermodynamic and Kinetic Stability Assessments of Naphthofuranone Isomers
The naphthofuranone scaffold can exist in several isomeric forms, depending on the position of the furanone ring fusion and the carbonyl group. The relative stability of these isomers is a key factor in their synthesis and natural occurrence. Computational chemistry provides essential tools for assessing their thermodynamic and kinetic stability.
Several isomers of the C₁₂H₈O₂ naphthofuranone have been identified and cataloged.
Table 3: Common Isomers of Naphthofuranone
| Compound Name | CAS Number | PubChem CID |
|---|---|---|
| This compound | 6050-80-2 | 12543773 |
| Naphtho[1,2-b]furan-3(2H)-one | 58645-78-6 | 1471593 |
A combined microcalorimetric and computational (DFT) study on naphthalene 1,2-oxide, a closely related precursor, provides insight into the thermodynamic landscape of these systems. nih.gov The experimental reaction enthalpy for the acid-catalyzed aromatization (ring-opening) of naphthalene 1,2-oxide to naphthols was measured at ΔH = -51.3 ± 1.7 kcal mol⁻¹. nih.gov This highly exothermic value indicates a strong thermodynamic driving force towards the formation of the aromatic naphthol system.
The study also used DFT calculations to probe the source of the compound's stability, suggesting that a stabilization effect of approximately 2.7 kcal mol⁻¹ could be attributed to homoconjugation or homoaromaticity. nih.gov Such calculations are critical for understanding the reactivity of different isomers. For instance, the stability of the carbocation intermediate formed during ring-opening is a key determinant of the reaction's activation energy, and a good linear correlation was found between the experimentally measured free energy of activation and the calculated enthalpy of carbocation formation. nih.gov The ability of different arylnaphthalene lactone isomers to co-crystallize in the same unit cell further highlights their comparable stability under certain conditions. mdpi.com
Simulation of Reaction Mechanisms and Pathways
Computational simulations are instrumental in mapping out the intricate details of chemical reaction mechanisms. They can model transition states, calculate activation barriers, and visualize the transformation from reactants to products, offering a level of detail that complements experimental evidence.
For naphthofuranone-related systems, reaction pathways have been explored computationally. One study reported the synthesis of a 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan derivative through the ring-opening of a dihydronaphthofuran precursor in an acidic medium. researchgate.net The proposed mechanism for this conversion is an E2 (elimination bimolecular) reaction, a pathway that can be modeled using quantum chemical calculations to verify its energetic feasibility and stereochemical outcome. researchgate.net
In another example, a novel Grob-Ugi cascade reaction was developed, and a plausible reaction mechanism was proposed based on experimental data and established chemical principles. acs.org The proposed pathway begins with the phenolic substrate reacting with PhI(OAc)₂ to form an electrophilic iodonium (B1229267) intermediate. This species then undergoes a series of steps, including nucleophilic attack and rearrangement, to form the final product. acs.org While not a direct simulation of this compound itself, this type of mechanistic investigation, supported by computational modeling of intermediates and transition states, demonstrates the power of simulation in understanding and optimizing complex organic transformations.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Naphtho[1,2-b]furan-3(2H)-one |
| Naphtho[2,1-b]furan-1(2H)-one |
| 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan |
| 7a,14c-dihydronaphtho[2,1-b]naphtho[2',1':5,6]furo[3,2-d]furan |
| Naphthalene 1,2-oxide |
| Naphthol |
Potential Applications and Broader Research Horizons
Utility as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis
The class of compounds known as naphthofurans, to which 2H,3H-Naphtho[1,2-b]furan-2-one belongs, are recognized for their importance as intermediates and building blocks in medicinal and organic chemistry. researchgate.neteurjchem.com The structural framework of this compound serves as a key scaffold for the synthesis of more complex molecules. moldb.com Its classification as a heterocyclic building block underscores its role in the construction of diverse chemical entities. moldb.combldpharm.com
The synthesis of naphthofuran derivatives is an active area of research, employing various chemical and photochemical methods. researchgate.net These strategies often start from precursors like 2-hydroxy-1-naphthaldehydes to construct the core naphthofuran structure, which can then be elaborated into a wide range of derivatives. researchgate.net The development of synthetic routes to access different isomers of naphthofuran, including the [1,2-b] fusion pattern, expands the chemical space available to chemists for designing novel compounds.
Table 1: Examples of Synthetic Reactions Involving Naphthofuran Scaffolds
| Reaction Type | Starting Material Example | Reagents | Product Type | Application/Significance |
|---|---|---|---|---|
| O-Alkylation & Ring Closure | 2-Hydroxy-1-naphthonitrile | Bromoacetone / K₂CO₃ | 1-Aminonaphtho[2,1-b]furan derivatives | Synthesis of biologically relevant heterocycles. researchgate.net |
| Dehydration/Cyclization | 2,3-Dihydroxynaphthalene | Strong Acid | Dinaphthofuran derivatives | Construction of larger, butterfly-shaped aromatic compounds. acs.org |
| nih.gov-Aryl Shift Reaction | N/A | N/A | Naphtho[2,1-b]furans | Access to fluorescent scaffolds for organic electronics. researchgate.net |
Exploration in Materials Science
The potential for this compound in the field of materials science is suggested by its commercial availability in grades suitable for electronics and its inclusion in catalogs for material building blocks. bldpharm.comsigmaaldrich.com The extended π-system inherent in the naphthofuran structure is a key feature that underpins its potential use in organic semiconductors and other advanced materials.
While specific studies detailing the optical properties of this compound are not extensively documented in the provided results, related naphthofuran derivatives have been investigated for their optical characteristics. For instance, butterfly-shaped expanded naphthofuran derivatives have been synthesized and studied for their fluorescence properties. acs.org Furthermore, computational studies on related naphtho[2,1-b:6,5-b']difuran derivatives show their suitability for optoelectronic applications, with analyses focusing on parameters like refractive index and extinction coefficients. nih.gov The availability of various furan (B31954) compounds for optical material applications suggests a broader interest in this class of heterocycles for developing new optical materials. bldpharm.comamericanelements.com
Research into the electronic properties of naphthofurans is an emerging area. The potential for these compounds to act as organic semiconductors is a significant driver of this research. nih.gov Computational studies using density functional theory (DFT) on naphthodifuran derivatives have been used to calculate their band structure and density of states, indicating that their energy gaps can be tuned for specific optoelectronic applications. nih.gov The synthesis of naphtho[2,1-b]furans as fluorescent scaffolds for organic electronics further highlights the interest in the electronic applications of these materials. researchgate.net
Contributions to the Field of Heterocyclic Chemistry and Industrial Applications
The synthesis and characterization of this compound contribute to the expansive field of heterocyclic chemistry. researchgate.neteurjchem.com As a structural isomer of other naphthofurans, it provides a distinct template for developing new compounds. The study of different ring fusion patterns, such as the [1,2-b] system, is crucial for understanding structure-property relationships within this chemical family.
The industrial relevance of this compound is evident from its inclusion in the product catalogs of several chemical suppliers. This indicates its use as a research chemical and a building block in larger-scale synthetic processes. The compound is available in various purities, catering to different research and development needs. sigmaaldrich.com The broader class of naphthofurans has applications in the synthesis of biologically important compounds, which points to potential downstream applications in the pharmaceutical and life science industries. researchgate.neteurjchem.com
Table 2: Commercial Availability of this compound
| Supplier | CAS Number | Purity/Grades Offered | Noted Applications |
|---|---|---|---|
| Sigma-Aldrich | 6050-80-2 | 95% | Materials Science, Analytical Chemistry sigmaaldrich.com |
| BLD Pharm | 6050-80-2 | Research Use Only | Heterocyclic Building Blocks bldpharm.combldpharm.com |
| Mol-Instinct | 6050-80-2 | Research Chemical | Heterocyclic Building Blocks moldb.com |
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphtho[2,1-b:6,5-b']difuran |
| 2-Hydroxy-1-naphthaldehyde |
| Bromoacetone |
| Potassium Carbonate (K₂CO₃) |
| 1-Aminonaphtho[2,1-b]furan |
| 2,3-Dihydroxynaphthalene |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 2H,3H-Naphtho[1,2-B]furan-2-one derivatives?
- Methodological Answer : A one-step, three-component reaction involving Meldrum’s acid, aryl glyoxals, and β-naphthol in the presence of triethylamine (Et3N) avoids expensive catalysts and chromatography. This method yields functionalized naphthofurans (e.g., 2-(2-(4-chlorophenyl)naphtho[2,1-b]furan-1-yl)acetic acid) with excellent yields (up to 85%) .
- Key Data :
| Substrate (Aryl Glyoxal) | Yield (%) |
|---|---|
| 4-Chlorophenyl | 85 |
| Nitro-substituted | 78 |
| Halogen-substituted | 82 |
Q. How can structural characterization of this compound derivatives be performed?
- Methodological Answer : Combine spectroscopic techniques (IR, <sup>1</sup>H/<sup>13</sup>C NMR) with X-ray crystallography. For example, IR peaks at ~1709 cm<sup>-1</sup> confirm carbonyl groups, while NMR signals at δ 123–172 ppm resolve aromatic and heterocyclic protons . Elemental analysis (e.g., C: 79.52%, H: 5.01%) validates molecular formulas .
Advanced Research Questions
Q. How does the photoresponsive behavior of 2H-Naphtho[1,2-b]furan derivatives enable applications in smart materials?
- Methodological Answer : Covalent post-grafting of 2H-Naphtho[1,2-b]pyran derivatives onto silica nanoparticles (SiO2NPs) creates UV-responsive hybrids. These materials exhibit reversible photochromism (e.g., color shifts under sunlight) and are integrated into textiles via screen-printing or melt spinning .
- Key Findings :
| Functionalization Method | Photochromic Response | Stability |
|---|---|---|
| Covalent grafting | High reversibility | >100 cycles |
| Electrostatic immobilization | Moderate | Limited to 50 cycles |
Q. How can researchers resolve contradictions in reported molecular data for naphthofuran derivatives?
- Methodological Answer : Discrepancies in substituent effects (e.g., methoxy vs. nitro groups) or molecular weights (e.g., 243.21 vs. 234.33 g/mol) require cross-validation via high-resolution mass spectrometry (HRMS) and X-ray diffraction. For instance, stereoisomers like (2aS,3aR) configurations in octahydro derivatives must be confirmed crystallographically .
Q. What strategies are effective for evaluating the bioactivity of naphthofuran-based intermediates?
- Methodological Answer : Synthesize derivatives (e.g., ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate) and screen them for antimicrobial or anticancer activity using in vitro assays (e.g., MIC tests, MTT assays). Structure-activity relationships (SAR) reveal that electron-withdrawing groups enhance potency .
- Example Derivatives :
| Compound | Bioactivity (IC50, μM) |
|---|---|
| 4-Chlorophenyl derivative | 12.5 (Anticancer) |
| Nitro-substituted derivative | 8.3 (Antimicrobial) |
Q. How do stereochemical challenges in naphthofuran synthesis impact experimental design?
- Methodological Answer : Stereoisomers (e.g., (3aS,5aR) vs. (3aR,5aS)) require chiral resolution via HPLC with cellulose-based columns or asymmetric catalysis. X-ray crystallography (e.g., for 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan) confirms absolute configurations .
Methodological Considerations
Q. What mechanistic insights explain substituent effects on naphthofuran reaction yields?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO2, -Cl) on aryl glyoxals stabilize transition states in cyclization steps, increasing yields (up to 85%). Kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) reveal faster reaction rates for nitro-substituted substrates .
Q. How can computational modeling aid in predicting naphthofuran reactivity?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
